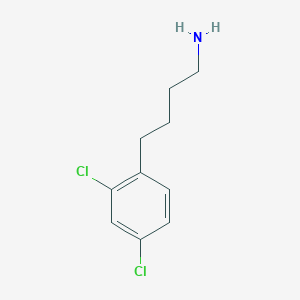

4-(2,4-Dichlorophenyl)butan-1-amine

描述

Background and Research Significance of the 4-(2,4-Dichlorophenyl)butan-1-amine Scaffold

The this compound scaffold consists of a butan-1-amine chain attached to a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions. The significance of this arrangement stems from the properties imparted by the dichlorophenyl group. The chlorine atoms increase the molecule's lipophilicity, which can enhance its ability to cross biological membranes, and can influence its metabolic stability. Furthermore, the specific substitution pattern is often crucial for establishing binding interactions with biological targets such as enzymes or receptors.

While this compound itself is not the subject of extensive functional studies, its core structure is representative of a class of compounds utilized in the design of more complex, bioactive molecules. Researchers often employ such scaffolds as building blocks. For instance, the dichlorophenyl group is a key feature in various compounds investigated for therapeutic properties, including potential anticancer and anti-inflammatory agents. mdpi.comnih.gov The rationale is to use the foundational scaffold as a starting point for chemical modifications, adding other functional groups to optimize biological activity and create novel chemical entities.

Scope of Academic Investigation into this compound

Direct academic investigation into the biological or material properties of this compound is notably sparse. A review of scientific literature databases reveals a lack of dedicated studies on this specific molecule's activity. uni.lu Instead, its presence in the academic and commercial sphere is almost exclusively as a chemical reagent or an intermediate in multi-step synthetic pathways. sigmaaldrich.com

The available data is primarily limited to its fundamental chemical and physical properties, which are essential for its use in synthesis. Computational studies, such as the prediction of its collision cross-section, provide theoretical data useful for analytical chemistry purposes. uni.lu

Below are tables detailing the known properties of the compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃Cl₂N | uni.lu |

| Molecular Weight | 218.13 g/mol | sigmaaldrich.com |

| InChI Key | MSTSHIHUFNUUMJ-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| CAS Number | 1260850-53-0 | sigmaaldrich.com |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 218.04979 | 145.7 | uni.lu |

| [M+Na]⁺ | 240.03173 | 154.9 | uni.lu |

| [M-H]⁻ | 216.03523 | 148.1 | uni.lu |

Historical Context of Dichlorophenyl-Containing Amine Research

The investigation of dichlorophenyl-containing amines has a rich history, yielding significant breakthroughs in medicine and other scientific fields. The inclusion of the dichlorophenyl moiety has proven to be a successful strategy in drug discovery for decades.

A landmark example is Sertraline, an antidepressant medication first approved for medical use in the United States in 1991. wikipedia.org Its chemical structure, (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, prominently features a dichlorophenyl group, which is integral to its function as a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org

Beyond mental health, the dichlorophenyl amine structure is a recurring theme in diverse research areas:

Oncology: Certain dichlorophenyl derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating the potential of this chemical class in developing new anticancer agents. mdpi.com

Infectious Diseases: Researchers have explored compounds like N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine for their ability to disrupt the energy production of mycobacteria, opening avenues for new tuberculosis treatments. researchgate.net

Inflammatory Conditions: A compound featuring a 2,4-dichlorophenylamino group was identified as a selective cannabinoid (CB2) receptor agonist, showing promise for the treatment of inflammatory pain in preclinical models. nih.gov

Agrochemicals: Early research into related structures, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, assessed their potential as plant hormone regulators. mdpi.com

Environmental Science: The prevalence and impact of dichlorophenyl amines and related compounds, like 3,4-dichloroaniline, are also subjects of environmental and toxicological research, including biomonitoring studies in human populations. nih.gov

Materials Science: In the field of organic electronics, amine derivatives, including those with halogenated phenyl groups, are synthesized to create novel fluorescent materials, with investigations focusing on their photophysical and electrochemical properties. rsc.org

Structure

3D Structure

属性

IUPAC Name |

4-(2,4-dichlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTSHIHUFNUUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260850-53-0 | |

| Record name | 4-(2,4-dichlorophenyl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2,4 Dichlorophenyl Butan 1 Amine

Established Synthetic Routes for 4-(2,4-Dichlorophenyl)butan-1-amine

The formation of this compound can be accomplished through several well-documented chemical reactions. These methods often involve a sequence of steps that build the molecule's carbon skeleton and introduce the key functional groups.

Alkylation Approaches to this compound Synthesis

Alkylation reactions are a cornerstone of forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of this compound. A common strategy involves the alkylation of a suitable nucleophile with an appropriate alkylating agent. For instance, a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with succinic anhydride (B1165640) can be used to introduce the four-carbon chain, followed by subsequent transformations to yield the final amine.

However, direct alkylation of ammonia (B1221849) or primary amines can be challenging due to the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary amines. studymind.co.uklibretexts.org To circumvent this, methods employing ammonia surrogates have been developed. nih.gov Another approach involves the use of protecting groups to control the reactivity of the amine. For example, a primary amine can be converted to a sulfonamide, which can then be alkylated and subsequently deprotected to yield the desired secondary amine. orgsyn.org

Recent advancements in N-alkylation include visible-light-induced methods, which offer a more environmentally friendly alternative by avoiding the need for metal catalysts, bases, and ligands. nih.gov These modern techniques often utilize readily available starting materials and proceed under mild conditions. nih.govresearchgate.net

| Reactants | Reagents/Catalysts | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Dichlorobenzene, Succinic anhydride | AlCl3 (Friedel-Crafts catalyst) | Anhydrous conditions | 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid | General Friedel-Crafts knowledge |

| Primary amine, Alkyl halide | Base | Varies | Secondary amine (potential for overalkylation) | studymind.co.uklibretexts.org |

| N-Aryl-N-aminopyridinium salts, Alkyl halides | Base | Mild conditions | Secondary aryl-alkyl amines | nih.gov |

| Anilines, 4-Hydroxybutan-2-one | NH4Br, Visible light | Metal- and base-free | N-Alkylated anilines | nih.gov |

Reduction Strategies in the Formation of this compound Precursors

Reduction reactions are pivotal in the synthesis of this compound, particularly for the conversion of precursor functional groups into the final amine. A common precursor is 4-(2,4-dichlorophenyl)butanenitrile, which can be synthesized via the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide. The nitrile group can then be reduced to a primary amine using various reducing agents.

Commonly employed reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon with hydrogen gas). These methods are highly effective in converting the nitrile to the corresponding primary amine. studymind.co.uk

Another key reduction step often involves the conversion of a ketone to a methylene (B1212753) group, such as in the Clemmensen or Wolff-Kishner reduction of the keto-acid intermediate formed from the Friedel-Crafts acylation.

| Precursor | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 4-(2,4-Dichlorophenyl)butanenitrile | LiAlH4 or Catalytic Hydrogenation (H2/Pd-C, Raney Ni) | This compound | studymind.co.uk |

| 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | 4-(2,4-Dichlorophenyl)butanoic acid | General organic chemistry principles |

Nucleophilic Substitution Reactions in the Synthesis Pathway

Nucleophilic substitution is a fundamental reaction type utilized in the synthesis of this compound. savemyexams.com A key step often involves the displacement of a leaving group by a nitrogen-containing nucleophile. For example, the reaction of a 4-(2,4-dichlorophenyl)butyl halide with ammonia or an ammonia equivalent can lead to the formation of the target amine. studymind.co.ukdocbrown.info

However, as with direct alkylation, using ammonia as the nucleophile can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the newly formed amine. libretexts.org To achieve selective synthesis of the primary amine, a large excess of ammonia is often used. savemyexams.com

Alternative strategies to control the reaction include the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This method prevents overalkylation and provides a reliable route to primary amines. Another approach is the use of azide (B81097) as a nucleophile, followed by reduction to the amine. Regioselective nucleophilic aromatic substitution (SNAr) is also a relevant strategy, particularly when modifying the aromatic ring, although it is more commonly applied to activated aromatic systems. nih.gov

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comsemanticscholar.orgslideshare.netdeanfrancispress.comresearchgate.net For this compound, the primary disconnection is typically at the C-N bond, suggesting a precursor such as a 4-(2,4-dichlorophenyl)butyl halide or tosylate and a nitrogen source like ammonia or an equivalent.

Further disconnection of the 4-(2,4-dichlorophenyl)butyl fragment can be envisioned through a Friedel-Crafts acylation. This involves disconnecting the bond between the aromatic ring and the butanoyl chain, leading back to 1,3-dichlorobenzene and a four-carbon electrophile like succinic anhydride or γ-butyrolactone.

An alternative retrosynthetic approach could involve disconnecting a C-C bond within the butyl chain. However, the Friedel-Crafts strategy is generally more convergent and efficient.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its derivatives, enabling more efficient and diverse production.

Solid-Phase Organic Synthesis Utilizing Dichlorophenyl Linkers

Solid-phase organic synthesis (SPOS) has revolutionized the synthesis of peptides and small molecules by attaching the growing molecule to a solid support. nih.govresearchgate.netpeptide.com While not directly reported for this compound itself, the principles of SPOS could be adapted.

Green Chemistry Approaches in Amine Synthesis

The synthesis of amines, including aryl-substituted butanamines, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using non-hazardous solvents, minimizing waste, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively detailed in dedicated literature, general sustainable methods for amine synthesis are widely applicable.

One innovative approach involves the use of borane-amine complexes. Traditionally, the synthesis of borane-amines relied on reactions in hazardous organic solvents like tetrahydrofuran (B95107) (THF). purdue.edu Greener protocols have been developed that utilize more environmentally benign activators and solvents. purdue.edu For instance, methods using gaseous carbon dioxide or a water/ethyl acetate (B1210297) system as an activator for the hydroboration of sodium borohydride, followed by a reaction with the amine, present a more sustainable pathway. purdue.edu These reactions have shown high yields (72-97%) for a variety of amines and demonstrate scalability, making them attractive for industrial applications. purdue.edu

Another green strategy is the use of nanomaterials as catalysts. Nanocatalysts offer high surface area and reactivity, often enabling reactions under milder conditions and with greater selectivity, which reduces energy consumption and unwanted byproducts. nih.gov For example, copper iodide (CuI) nanoparticles have been effectively used for the green synthesis of 1,4-dihydropyridine (B1200194) derivatives, a process that involves amine condensation. nih.gov Similarly, nucleophilic aromatic substitution for hydrogen (NASH) reactions represent a greener alternative to traditional electrophilic aromatic substitution, as they can eliminate the need for halogenated intermediates and reduce waste streams. scranton.edu

Table 1: Overview of Green Chemistry Approaches in Amine Synthesis

| Approach | Key Principles & Reagents | Advantages |

|---|---|---|

| Borane-Amine Synthesis | Utilizes activators like CO2 or water in greener solvents such as ethyl acetate instead of THF. purdue.edu | Avoids hazardous solvents, scalable, high yields. purdue.edu |

| Nanocatalysis | Employs nanomaterials (e.g., CuI nanoparticles) to catalyze reactions. nih.gov | High efficiency, mild reaction conditions, catalyst reusability, reduced waste. nih.gov |

| NASH Reactions | Direct substitution of hydrogen on an aromatic ring with a nucleophile (amine). scranton.edu | Eliminates steps involving halogenation, reduces toxic byproducts. scranton.edu |

Derivatization Strategies for Functional Group Modification of this compound

The primary amine group in this compound is a versatile functional handle for a wide array of chemical modifications. These derivatization strategies allow for the introduction of new functionalities, altering the molecule's physical, chemical, and biological properties.

Formation of Amine Derivatives (e.g., Imines, Amides)

Amide Formation: The primary amine of this compound can readily react with carboxylic acids and their derivatives to form stable amide bonds. This is one of the most fundamental reactions in organic and medicinal chemistry. researchgate.net

A common and efficient method is the acylation of the amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This reaction is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk Alternatively, acid anhydrides can be used in a similar fashion. fishersci.co.ukmasterorganicchemistry.com

For direct coupling of carboxylic acids with the amine, which can be challenging due to a competing acid-base reaction, coupling reagents are employed. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide with high efficiency and under mild conditions. fishersci.co.ukmasterorganicchemistry.com A relevant example, though starting from a different amine, is the synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid from the reaction of 2,4-dichloroaniline (B164938) with glutaric anhydride in toluene, which proceeds at room temperature with an 85% yield. mdpi.com

Table 2: Selected Methods for Amide Synthesis

| Method | Reagents | Typical Conditions | Key Feature |

|---|---|---|---|

| Schotten-Baumann Reaction | Amine, Acyl Chloride, Base (e.g., Pyridine, DIEA) fishersci.co.uk | Aprotic solvent (e.g., DCM), Room Temperature fishersci.co.uk | Rapid and high-yielding for activated acids. fishersci.co.uk |

| Acid Anhydride Acylation | Amine, Acid Anhydride, Base fishersci.co.ukmasterorganicchemistry.com | Aprotic solvent, Room Temperature | Milder byproduct (carboxylic acid vs. HCl). fishersci.co.uk |

| Carbodiimide Coupling | Amine, Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) fishersci.co.uk | Aprotic solvent (e.g., DMF, DCM), 0°C to RT fishersci.co.uk | Allows direct use of carboxylic acids under mild conditions. fishersci.co.ukmasterorganicchemistry.com |

| Anhydride Reaction Example | 2,4-Dichloroaniline, Glutaric Anhydride mdpi.com | Toluene, Room Temperature | High yield (85%) demonstrated for a related dichlorophenyl compound. mdpi.com |

Imine Formation: As a primary amine, this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent elimination of a water molecule yields the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

The reaction rate is highly dependent on pH, with optimal rates typically observed around a pH of 5. libretexts.org This is because the acid catalyst is needed to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water, but a pH that is too low would protonate the starting amine, rendering it non-nucleophilic. libretexts.org The reaction can be driven to completion by removing the water that is formed, for example, by azeotropic distillation. youtube.com

Introduction of Diverse Chemical Moieties via Amine Reactivity

The reactivity of the amine group extends beyond amide and imine formation, enabling the introduction of a wide variety of chemical structures. The amine can act as a nucleophile in reactions with numerous electrophiles, allowing for significant structural diversification.

For example, the amine can be used as a building block in the synthesis of more complex heterocyclic systems. The synthesis of a dinitrotoluene (DNT) derivative for sensor applications involved creating a butan-1-amine extension, which was then covalently linked to an N-hydroxysuccinimide (NHS) functionalized surface, demonstrating the utility of the amine for bioconjugation or surface immobilization. researchgate.net

Furthermore, the primary amine can be a precursor to other functional groups. While not a direct reaction of the amine itself, a related synthetic strategy involves creating a chloro-derivative that can then react with various nucleophiles like sodium azide to form azides, or with anthranilic acid to build quinazolinone structures. mdpi.com This highlights how the core structure can be functionalized in multiple ways, with the amine group often serving as the key reactive site or a synthon for other functionalities. Derivatization with reagents like benzoyl chloride is also a common strategy, used not only for synthesis but also for analytical applications to improve chromatographic detection. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 2,4 Dichlorophenyl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(2,4-Dichlorophenyl)butan-1-amine is predicted to show distinct signals corresponding to the protons of the dichlorophenyl ring and the butylamine (B146782) chain. The aromatic region would feature complex multiplets due to the three non-equivalent protons on the substituted benzene (B151609) ring. The aliphatic region would display signals for the four methylene (B1212753) groups of the butane (B89635) chain, with their chemical shifts and splitting patterns influenced by adjacent groups.

The protons on the carbon adjacent to the electron-withdrawing aromatic ring (C4) would be the most deshielded of the aliphatic protons, appearing at the highest frequency (downfield). Conversely, the protons on the carbon bonded to the nitrogen atom (C1) would also be deshielded. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | ~ 7.1 - 7.4 | m (multiplet) |

| Ar-CH₂- (C4-H) | ~ 2.6 - 2.8 | t (triplet) |

| -CH₂- (C3-H) | ~ 1.6 - 1.8 | m (multiplet) |

| -CH₂- (C2-H) | ~ 1.4 - 1.6 | m (multiplet) |

| -CH₂-NH₂ (C1-H) | ~ 2.7 - 2.9 | t (triplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten unique carbon environments in the molecule (six for the dichlorophenyl ring and four for the butane chain). libretexts.org The chemical shifts of the aromatic carbons are influenced by the inductive effects of the chlorine substituents and their positions on the ring. The carbons directly bonded to the chlorine atoms (C-2' and C-4') would show significant downfield shifts. The aliphatic carbons would resonate in the typical alkane region, with the carbons attached to the aromatic ring (C-4) and the nitrogen atom (C-1) appearing at lower fields compared to the internal methylene carbons (C-2 and C-3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary, C-Cl) | ~ 130 - 135 |

| Aromatic C (quaternary) | ~ 138 - 142 |

| Aromatic C-H | ~ 127 - 132 |

| Ar-CH₂- (C4) | ~ 35 - 40 |

| -CH₂- (C3) | ~ 28 - 33 |

| -CH₂- (C2) | ~ 30 - 35 |

Advanced Multinuclear NMR Techniques (e.g., COSY, HMBC, HSQC)

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for establishing the connectivity of the butyl chain protons, showing correlations between adjacent methylene groups (e.g., C1-H with C2-H, C2-H with C3-H, and C3-H with C4-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduepfl.ch It would allow for the definitive assignment of each carbon atom that has attached protons by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, aromatic ring, and alkyl chain functionalities. Fourier Transform Infrared (FTIR) spectroscopy, a modern and rapid method, would be the standard technique used. edinst.com

Key expected absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. nist.govnist.gov

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong absorption band around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected in the 1020-1250 cm⁻¹ range.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically around 1000-1100 cm⁻¹.

Table 3: Predicted Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | Strong |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the carbon-carbon bonds of the aromatic ring and the C-Cl bonds. mdpi.com

The symmetric "breathing" mode of the dichlorophenyl ring would be expected to produce a strong and sharp signal, which is a characteristic feature in the Raman spectra of aromatic compounds. renishaw.com The C-Cl stretching vibrations would also be readily observable. While the N-H and C-H stretching vibrations are also Raman active, they are often weaker than in the IR spectrum. The non-destructive nature of Raman spectroscopy and its low interference from aqueous media make it a valuable tool for both qualitative identification and structural analysis. riverd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of this compound is primarily determined by the electronic transitions within the 2,4-dichlorophenyl chromophore. While specific experimental spectra for this exact compound are not widely published, the expected absorption characteristics can be inferred from the behavior of substituted benzene derivatives.

The benzene ring itself exhibits two primary π → π* absorption bands around 184 nm and 202 nm, along with a much weaker, symmetry-forbidden secondary band (the "B-band" or "benzenoid" band) near 255 nm. hnue.edu.vn Substitution on the benzene ring with auxochromes, such as chloro and alkylamino groups, alters the energy levels of the molecular orbitals and can cause bathochromic (shift to longer wavelength) and hyperchromic (increase in absorption intensity) effects. hnue.edu.vn

Halogen and amino substituents, which possess non-bonding electrons, can interact with the π-system of the benzene ring, typically shifting the primary and secondary absorption bands to longer wavelengths. hnue.edu.vn For instance, related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) show absorption bands at approximately 229 nm and 283 nm, while 2,4-dichlorophenol (B122985) absorbs at about 285 nm. researchgate.netiasks.org

Based on these principles, this compound is expected to display a secondary absorption band in the 270–290 nm region, representing the shifted B-band of the benzene ring. The primary, more intense absorptions would occur at shorter wavelengths, likely below the operational range of standard laboratory UV-Vis spectrophotometers.

Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the compound's molecular weight and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry determines the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio (m/z). For this compound (molecular formula C₁₀H₁₃Cl₂N), the calculated monoisotopic mass is 217.04251 Da. uni.lu HRMS analysis, typically using electrospray ionization, would detect the protonated molecule [M+H]⁺ and other adducts. The predicted accurate masses for these species are invaluable for confirming the compound's elemental formula.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.04979 |

| [M+Na]⁺ | 240.03173 |

| [M+NH₄]⁺ | 235.07633 |

| [M+K]⁺ | 256.00567 |

| [M]⁺ | 217.04196 |

Table 1: Predicted high-resolution mass spectrometry data for this compound and its common adducts. Data sourced from predicted values. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar and thermally labile molecules like amines. nih.gov In the positive ion mode, ESI generates gas-phase ions from a solution by creating a fine spray of charged droplets. This method typically produces protonated molecules, such as the [M+H]⁺ ion for this compound, with minimal in-source fragmentation. mdpi.com The resulting simplicity of the mass spectrum, dominated by the molecular ion peak, makes ESI-MS an excellent tool for initial molecular weight determination and as a source for generating precursor ions for subsequent tandem mass spectrometry analysis.

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 218.0) would be selected as the precursor ion. While specific experimental MS/MS data is not available, fragmentation pathways can be predicted based on established chemical principles.

Two primary fragmentation routes are expected:

Alpha-Cleavage: This is a characteristic fragmentation pathway for aliphatic amines. libretexts.org It involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom. For this compound, this would result in the loss of a dichlorophenylpropyl radical and the formation of a stable iminium ion (CH₂=NH₂⁺) at m/z 30.1. libretexts.orglibretexts.org

Benzylic Cleavage: Cleavage at the benzylic position (the C-C bond between the propyl chain and the phenyl ring) is also highly probable. This would lead to the formation of a dichlorobenzyl cation or a related dichlorotropylium ion, with characteristic isotopic patterns due to the two chlorine atoms.

The analysis of these specific fragment ions allows for the unambiguous confirmation of the different structural components of the molecule, such as the aminobutyl chain and the dichlorophenyl group.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Predicted Product Ion (m/z) | Lost Neutral/Radical Fragment |

|---|---|---|---|

| 218.0 | Alpha-Cleavage | 30.0 | C₉H₉Cl₂• |

| 218.0 | Benzylic Cleavage | 159.0 | C₄H₁₀N• |

Table 2: Predicted MS/MS fragmentation data for the [M+H]⁺ ion of this compound.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction Studies

A search of the Cambridge Crystallographic Data Centre (CCDC) and other literature indicates that the crystal structure of this compound has not been reported. biokeanos.comcam.ac.uk

However, to illustrate the type of data obtained from such an analysis, we can examine the crystallographic information for a related compound containing the 2,4-dichlorophenyl moiety: 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. The study of this molecule revealed detailed structural parameters, which are presented below as an example of what a crystallographic study of the title compound would yield.

| Crystallographic Parameter | Example Value (for a related 2,4-dichlorophenyl compound) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.776(3) |

| b (Å) | 10.379(3) |

| c (Å) | 10.686(3) |

| α (°) | 66.24(3) |

| β (°) | 79.43(3) |

| γ (°) | 70.15(3) |

| Volume (ų) | 929.1(5) |

| Z (molecules per unit cell) | 2 |

Table 3: Example of single-crystal X-ray diffraction data for a compound containing a 2,4-dichlorophenyl group, illustrating the type of information that would be obtained for this compound. Note: This data is not for the title compound.

Such a study on this compound would precisely define the conformation of the butan-1-amine chain relative to the dichlorophenyl ring and reveal intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the solid-state packing arrangement.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound would require crystallographic data obtained from techniques such as single-crystal X-ray diffraction. This data would allow for the visualization and understanding of how individual molecules of the compound arrange themselves in a solid state. Key aspects to be investigated would include the identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the supramolecular architecture.

Table 1: Hypothetical Hirshfeld Surface Analysis Data for this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| Cl···H | Data not available |

| C···H | Data not available |

| N···H | Data not available |

Investigation of Disorder and Polymorphism in Crystalline Forms

The investigation into disorder and polymorphism would focus on identifying whether this compound can exist in more than one crystalline form. Polymorphism is a critical aspect in the study of solid-state materials, as different polymorphs of a compound can exhibit distinct physical and chemical properties. This investigation would involve a systematic search for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure.

Should different polymorphs be discovered, their structural differences would be analyzed in detail. Any crystallographic disorder, where a molecule or part of a molecule occupies multiple positions within the crystal lattice, would also be characterized.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₀H₁₃Cl₂N, this analysis would provide the percentage of carbon, hydrogen, nitrogen, and chlorine by mass. The experimental values obtained would be compared with the theoretically calculated values to confirm the purity and elemental composition of the synthesized compound.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 55.07 | Data not available |

| Hydrogen (H) | 6.01 | Data not available |

| Chlorine (Cl) | 32.51 | Data not available |

Chemical Reactivity and Mechanistic Investigations of 4 2,4 Dichlorophenyl Butan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 4-(2,4-dichlorophenyl)butan-1-amine is a key determinant of its chemical behavior, acting as a nucleophile in numerous reactions. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, initiating a variety of chemical transformations.

The nucleophilicity of an amine is influenced by several factors, including steric hindrance and the electronic effects of substituents. masterorganicchemistry.com In the case of this compound, the butyl chain separates the amine group from the bulky dichlorophenyl ring, minimizing steric hindrance at the nitrogen atom. However, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring can decrease the electron density on the nitrogen atom through inductive effects, thereby reducing its nucleophilicity compared to a simple alkylamine. nowgonggirlscollege.co.in

The reactivity of amines as nucleophiles is evident in their reactions with alkyl halides, acyl chlorides, and carbonyl compounds. For instance, in a nucleophilic substitution reaction, the amine can displace a leaving group from an alkyl halide to form a secondary amine. Similarly, reaction with an acyl chloride would yield an amide. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen bonds.

The relative nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating effect of the alkyl groups. However, steric hindrance can significantly impact this trend. masterorganicchemistry.com

A comparison of the nucleophilicity of different amines can be quantified using scales like the Mayr nucleophilicity parameters. masterorganicchemistry.com For example, the nucleophilicity parameter for ethylamine (B1201723) is significantly higher than that of ammonia, indicating a much faster reaction rate. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the dichlorophenyl group in the title compound, would be expected to lower this parameter. masterorganicchemistry.com

Oxidation-Reduction Chemistry Involving the Dichlorophenyl Moiety and Amine Group

The oxidation and reduction of organic molecules involve the loss or gain of electrons, respectively, which can also be viewed as a decrease or increase in the number of carbon-hydrogen bonds or an increase or decrease in the number of carbon-oxygen (or other electronegative atom) bonds. masterorganicchemistry.com Both the dichlorophenyl moiety and the amine group of this compound can participate in redox reactions under appropriate conditions.

Oxidation:

The primary amine group can be oxidized to various products depending on the oxidizing agent used. leah4sci.com Mild oxidizing agents can convert the primary amine to an imine, while stronger oxidizing agents can lead to the formation of nitro compounds or even cleavage of the carbon-nitrogen bond. The oxidation of the dichlorophenyl ring is more challenging due to the deactivating effect of the chlorine atoms. However, under harsh conditions, it could potentially undergo oxidation to form chlorophenols or other degradation products. nih.gov

Reduction:

The dichlorophenyl group can undergo reduction, where the chlorine atoms are replaced by hydrogen atoms. This can be achieved using various reducing agents, such as catalytic hydrogenation. The reduction of the aromatic ring itself to a cyclohexane (B81311) derivative would require more forceful conditions. The amine group is already in a reduced state and is not typically susceptible to further reduction.

The concept of oxidation states can be applied to the carbon atoms in the molecule to track the changes during a redox reaction. masterorganicchemistry.compressbooks.pub For instance, the oxidation of the primary amine to an imine would involve an increase in the oxidation state of the carbon atom bonded to the nitrogen.

Condensation Reactions and Imine Formation

A significant aspect of the reactivity of this compound is its participation in condensation reactions, particularly the formation of imines (also known as Schiff bases). masterorganicchemistry.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl group of an aldehyde or a ketone, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The general mechanism for imine formation is acid-catalyzed and proceeds through a series of steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the amine: The lone pair of the amine nitrogen attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group is protonated to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine. libretexts.org

The rate of imine formation is generally optimal at a slightly acidic pH (around 5). libretexts.org At lower pH, the amine is protonated and no longer nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

Imines are important intermediates in many organic syntheses and biological processes. They can be hydrolyzed back to the corresponding amine and carbonyl compound, or they can be reduced to form secondary amines. masterorganicchemistry.com The reaction of this compound with various aldehydes and ketones would yield a range of imine derivatives with potentially interesting chemical and biological properties. The stability of the resulting imine can be influenced by factors such as the electronic nature of the substituents on both the amine and the carbonyl compound. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

Reaction Kinetics and Thermodynamic Studies

Understanding the reaction kinetics and thermodynamics of this compound is crucial for controlling its reactions and predicting their outcomes. Kinetic studies focus on the rate of a reaction and the factors that influence it, while thermodynamic studies examine the energy changes that occur during a reaction, determining its feasibility and the position of equilibrium.

Reaction Kinetics:

The rate of reactions involving this compound, such as nucleophilic substitution or imine formation, can be determined by monitoring the change in concentration of reactants or products over time. The rate law for a reaction expresses the relationship between the reaction rate and the concentrations of the reactants. For example, a kinetic study of the reaction with an alkyl halide might reveal a second-order rate law, indicating that the rate is proportional to the concentrations of both the amine and the alkyl halide. nih.gov

Factors that can affect the reaction rate include:

Temperature: Increasing the temperature generally increases the reaction rate. The relationship between rate and temperature is described by the Arrhenius equation.

Solvent: The polarity and protic or aprotic nature of the solvent can significantly influence the rate of many reactions.

Catalysts: As mentioned earlier, acid catalysis is often employed to accelerate imine formation. libretexts.org

Thermodynamic Studies:

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide valuable insights into the spontaneity and equilibrium of a reaction. A negative ΔG indicates a spontaneous reaction. For example, the formation of an amide from the reaction of this compound with an acyl chloride is typically a thermodynamically favorable process.

Activation parameters, such as the activation energy (Ea), can be determined from kinetic data at different temperatures. nih.gov The activation energy represents the minimum energy required for the reactants to overcome the energy barrier and form products.

Exploration of Electronic Displacements and Their Influence on Reactivity

Inductive Effect (-I Effect):

The two chlorine atoms on the phenyl ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the phenyl ring and, to a lesser extent, from the butylamine (B146782) side chain. nowgonggirlscollege.co.in This effect has several consequences:

Decreased Basicity and Nucleophilicity of the Amine: The -I effect of the dichlorophenyl group reduces the electron density on the nitrogen atom of the amine. This makes the lone pair of electrons less available for donation to a proton (decreasing basicity) or to an electrophilic carbon (decreasing nucleophilicity). nowgonggirlscollege.co.in

Increased Acidity of N-H Protons: The reduced electron density on the nitrogen makes the N-H protons more acidic compared to an unsubstituted alkylamine.

Resonance Effect:

The dichlorophenyl group can also participate in resonance, where the lone pairs of electrons on the chlorine atoms can be delocalized into the aromatic pi system. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.

Table 2: Electronic Effects in this compound

| Effect | Origin | Influence on Amine Functionality |

|---|---|---|

| Inductive Effect (-I) | Electronegative Chlorine Atoms | Decreases electron density, reducing basicity and nucleophilicity. |

Computational Chemistry and Theoretical Analysis of 4 2,4 Dichlorophenyl Butan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods provide a theoretical framework to predict and interpret molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties of molecules like 4-(2,4-dichlorophenyl)butan-1-amine. mdpi.comaalto.fi These studies are crucial for understanding the molecule's stability and reactivity. The results from DFT calculations often show good agreement with experimental data, such as those obtained from X-ray diffraction. mdpi.com

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. libretexts.orgresearchgate.net While DFT methods have become more prevalent due to their better inclusion of electron correlation for a similar computational cost, HF methods still provide valuable insights into electronic structure. researchgate.net In a restricted HF calculation, electrons with alpha spin are constrained to occupy the same spatial orbitals as electrons with beta spin. libretexts.org This constraint is removed in an unrestricted calculation. libretexts.org Comparing results from both HF and DFT can offer a more comprehensive understanding of a molecule's electronic characteristics. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, and the various spatial arrangements it can adopt through bond rotations, its conformations, are critical to its properties and interactions.

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. This process is typically performed using methods like DFT. mdpi.com

Conformational analysis involves exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.compressbooks.pub For a flexible molecule like this compound, with its rotatable butyl chain, multiple conformations exist. nih.gov These conformations, such as staggered and eclipsed, have different energies, with staggered conformations generally being more stable due to reduced steric and torsional strain. chemistrysteps.com The most stable conformation, often referred to as the global minimum, is the one with the lowest energy.

Electronic Structure Characterization

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.euschrodinger.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net This energy gap can be calculated using computational methods like DFT and can be correlated with the electronic absorption spectra of the molecule. mdpi.comschrodinger.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies greater stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netmdpi.com It is used to predict reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the chlorine atoms and the nitrogen atom of the amine group, and positive potential around the hydrogen atoms.

Topological Analyses of Electron Density

Topological analysis of electron density provides a powerful quantum mechanical framework to interpret chemical bonding and structure. It partitions the electron density of a molecule to reveal insights into atomic properties, bond characteristics, and non-covalent interactions.

Atoms In Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density, ρ(r), to define atoms and the bonds between them. This is achieved by identifying critical points where the gradient of the electron density is zero. For the this compound molecule, an AIM analysis would characterize the nature of its covalent bonds and weaker non-covalent interactions.

Research Findings: Specific AIM analysis data for this compound is not available in the searched literature. However, a study on a related dimer, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, utilized DFT calculations to analyze topological parameters at bond critical points (BCPs) to understand intermolecular forces like hydrogen bonds. researchgate.net For the target molecule, AIM analysis would be expected to:

Identify Bond Critical Points (BCPs): Locate BCPs between all covalently bonded atoms (C-C, C-H, C-N, C-Cl). The values of electron density (ρ) and its Laplacian (∇²ρ) at these points would quantify the bond strength and type.

Characterize Intra- and Intermolecular Interactions: Detect weaker interactions, such as potential intramolecular hydrogen bonds between the amine group and the chlorine atoms or the phenyl ring, and intermolecular interactions in a condensed phase. For instance, studies on other molecules use AIM to explore interactions between charge transfer complexes. mdpi.com

A hypothetical data table for the primary covalent bonds in this compound, based on typical values for similar organic molecules, is presented below.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

| C-C | ~0.24 | < 0 | Shared interaction (covalent) |

| C-H | ~0.27 | < 0 | Shared interaction (covalent) |

| C-N | ~0.30 | < 0 | Polar covalent bond |

| C-Cl | ~0.18 | > 0 | Polar covalent, some ionic character |

Note: This table is illustrative and not based on published data for the specific compound.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net An ELF value close to 1.0 signifies high electron localization (like in lone pairs or covalent bonds), while a value around 0.5 indicates delocalized, electron-gas-like behavior. taylorandfrancis.com

Research Findings: No specific ELF analysis for this compound has been found in the literature. Such an analysis would visualize:

Core and Valence Basins: Separate basins of electron localization for the core shells of carbon, nitrogen, and chlorine atoms, and for the valence shells.

Bonding and Lone Pairs: Disynaptic basins corresponding to the C-C, C-H, C-N, and C-Cl covalent bonds. Monosynaptic basins, representing the lone pair on the nitrogen atom of the amine group, would also be clearly visible. The shape and population of these basins provide insight into the molecule's reactivity and structure. For example, ELF analysis is used to characterize bonding in various molecules and materials, from simple organic structures to complex polymers. taylorandfrancis.com

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI)

The Reduced Density Gradient (RDG) is a function derived from the electron density and its first derivative. It is particularly useful for identifying and visualizing weak non-covalent interactions (NCI). researchgate.netresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-density, negative sign(λ₂)ρ region, typically colored blue in NCI plots.

Van der Waals Interactions: Appear as spikes in the low-density, near-zero sign(λ₂)ρ region, colored green.

Steric Repulsion: Found in regions of high density with positive sign(λ₂)ρ values, colored red.

Research Findings: While no RDG-NCI plots for this compound are available, this technique has been widely applied to other systems to visualize intermolecular forces. researchgate.netresearchgate.net For the target molecule, an RDG-NCI analysis would be instrumental in identifying:

Intramolecular Interactions: Potential weak attractive or repulsive interactions between the butylamine (B146782) chain and the dichlorophenyl ring. This could reveal conformational preferences driven by weak hydrogen bonds (e.g., C-H···Cl or N-H···π) or steric clashes.

Intermolecular Interactions: In a simulated dimer or crystal structure, RDG analysis would map the van der Waals forces and any potential hydrogen bonds between molecules, which dictate its physical properties and crystal packing. researchgate.netmdpi.com

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They provide a quantitative measure of a molecule's stability and reactivity.

Research Findings: Calculated values for the global reactivity descriptors of this compound are not present in the searched literature. DFT studies on similar molecules, such as substituted quinolines and thiophenes, routinely calculate these values to correlate theoretical predictions with experimental reactivity. researchgate.netnih.gov For the target molecule, these descriptors would be calculated as follows:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Electronic Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measure of electrophilic character. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Energies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on conformational changes and intermolecular interactions.

Research Findings: There are no specific MD simulation studies for this compound in the search results. An MD simulation would be valuable for:

Conformational Analysis: The butylamine chain has several rotatable bonds. MD simulations could explore the potential energy surface to identify the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).

Interaction Energies: By simulating the molecule's interaction with a solvent or a biological target (like a protein receptor), the binding free energy can be calculated. This energy can be decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energy, revealing the key drivers of binding. Such simulations are crucial in fields like drug design to predict binding affinity and specificity.

In Vitro Biological Target Engagement and Structure Activity Relationship Sar Studies of 4 2,4 Dichlorophenyl Butan 1 Amine

Mechanism of Action at the Molecular Level (In Vitro)

The precise molecular mechanism of action for 4-(2,4-dichlorophenyl)butan-1-amine is not yet fully elucidated. However, studies on analogous structures suggest that the compound may interact with biological targets through a combination of hydrophobic and electrostatic interactions. The dichlorophenyl group likely contributes to binding affinity through interactions with hydrophobic pockets in target proteins. The butan-1-amine side chain, with its terminal primary amine, provides a site for potential hydrogen bonding and salt bridge formation with acidic amino acid residues within an enzyme's active site.

Further in silico modeling and biophysical studies are necessary to fully characterize the binding mode and the specific molecular interactions that govern the activity of this compound.

Enzyme Interaction and Inhibition Studies (In Vitro)

In vitro assays have been conducted to evaluate the inhibitory potential of this compound and its analogs against a panel of enzymes implicated in various pathological processes.

Human Neutrophil Elastase (HNE) Inhibition (In Vitro)

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes and tissue remodeling. nih.gov Unregulated HNE activity is linked to conditions like chronic obstructive pulmonary disease (COPD) and acute lung injury. nih.gov While direct inhibitory data for this compound against HNE is not extensively reported, the structural features of this compound are present in other known HNE inhibitors. For instance, various heterocyclic inhibitors of HNE have demonstrated low nanomolar to picomolar IC50 values. nih.gov The hydrophobic nature of the dichlorophenyl group and the potential for the amine to interact with the enzyme's active site suggest that this compound could serve as a scaffold for the design of novel HNE inhibitors.

Matrix Metalloproteinase (MMP) Inhibition (In Vitro)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) degradation. nih.gov Their dysregulation is implicated in diseases such as osteoarthritis and cancer. nih.gov Although specific MMP inhibition data for this compound is limited, the development of MMP inhibitors has been an active area of research. For example, a series of MMP-13 inhibitors have been developed with IC50 values in the nanomolar range. nih.gov Structure-activity relationship studies on these inhibitors have highlighted the importance of specific structural motifs for potency and selectivity. nih.gov The core structure of this compound could potentially be modified to target the active site of specific MMPs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition (In Vitro)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, making it a target for type 2 diabetes therapies. nih.gov DPP-4 inhibitors typically contain a functional group that can interact with the catalytic triad (B1167595) of the enzyme. nih.gov While there is no direct evidence of this compound inhibiting DPP-4, the primary amine of the butan-1-amine chain could potentially interact with the active site. The development of selective DPP-4 inhibitors has been a significant focus in medicinal chemistry. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition (In Vitro)

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Certain compounds with structural similarities to this compound have been investigated as MAO-B inhibitors. For example, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (MDL-72974A) is a potent and selective MAO-B inhibitor. nih.gov This suggests that the phenethyl amine scaffold, which is related to the phenylbutan-amine structure, can be a basis for MAO-B inhibition.

Receptor Binding Studies (In Vitro)

In vitro receptor binding studies are fundamental in pharmacology for determining the affinity and selectivity of a compound for its biological targets. These assays measure how strongly a ligand, such as this compound, binds to a specific receptor, transporter, or enzyme. The following sections detail the in vitro binding profile of this compound and its analogs across several key central nervous system targets.

Dopamine (B1211576) D3 and D2 Receptor Selectivity (In Vitro)

The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), are important targets for neuropsychiatric disorders. nih.gov Due to their high structural homology, achieving selectivity for the D3 receptor over the D2 receptor is a significant challenge in drug design. acs.org

Studies on a series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides, which are structurally related to this compound, have provided insights into the structural requirements for high-affinity binding to D3 receptors. nih.gov These investigations evaluated binding at rat D3 and D2 receptors. The binding affinities (Ki) for the D3 receptor in this series ranged from 0.6 to 1080 nM, with D3/D2 selectivity ratios varying from 2 to 97. nih.gov The presence of the dichlorophenyl group linked to a butyl chain was identified as a key structural feature for D3 receptor affinity. nih.gov

Further research on [4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine] derivatives explored how modifications to the arylcarboxamide portion influence D3 versus D2 selectivity. acs.org These studies underscore the importance of the dichlorophenylpiperazine-butyl fragment for anchoring the ligand in the receptor binding pocket, while substitutions on the terminal amide modulate selectivity.

| Compound Series | Target | Binding Affinity (Ki, nM) | D3/D2 Selectivity | Reference |

|---|---|---|---|---|

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D3 Receptor | 0.6 - 1080 | 2 - 97 fold | nih.gov |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D2 Receptor | Data varies by analog |

Cannabinoid Receptor 1 (CB1) Antagonism (In Vitro)

The cannabinoid receptor 1 (CB1), a GPCR, is a primary target of the psychoactive components of cannabis. nih.gov The 2,4-dichlorophenyl moiety is a structural feature found in several known CB1 receptor antagonists. For instance, SR141716A (Rimonabant), a well-characterized CB1 inverse agonist, is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride. nih.gov Its structure incorporates the 2,4-dichlorophenyl group, which contributes to its high-affinity binding and antagonist/inverse agonist profile at the CB1 receptor. nih.gov

Metabotropic Glutamate (B1630785) 2 (mGlu2) Receptor Binding (In Vitro)

Metabotropic glutamate receptors (mGlus) are a family of GPCRs that modulate neurotransmission in response to glutamate. tocris.comnih.gov The mGlu2 subtype, in particular, is a target for treating psychiatric and neurological disorders. psu.edu It can form homodimers or heterodimers with other mGlu receptors, such as mGlu4, which influences its pharmacology. elifesciences.org

While a comprehensive screening of this compound at mGlu2 receptors is not detailed in the available literature, other compounds containing a dichlorophenyl moiety have been explored as mGlu receptor ligands. For example, cis-2-(3,5-Dichlorphenylcarbamoyl)cyclohexanecarboxylic acid has been identified as a ligand for this receptor class. tocris.com The presence of the dichlorophenyl group in known ligands suggests that this chemical feature can be accommodated within the binding sites of mGlu receptors, although the specific affinity and functional activity of this compound at the mGlu2 receptor remains to be elucidated.

Sodium-Dependent Dopamine Transporter Binding (In Vitro)

The sodium-dependent dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. nih.govwikipedia.org It is a primary target for various psychostimulants and therapeutic agents. frontiersin.org Inhibition of DAT increases extracellular dopamine levels.

In vitro assays are used to determine the potency of compounds to inhibit dopamine uptake. nih.gov For example, the potency of the DAT inhibitor GBR12909 has been measured using assays that monitor the uptake of dopamine or the downstream effects of DAT inhibition on receptor signaling, yielding pIC50 values of 6.2 and 6.6 in different cell-based systems. nih.gov Cocaine, another well-known DAT inhibitor, showed a pIC50 of 6.3 in the same assay. nih.gov

Structure-activity relationship studies on various classes of DAT inhibitors have shown that a phenyl ring, often with halogen substitutions, connected to a nitrogen atom via a flexible or constrained linker, is a common motif for DAT binding. nih.gov The 2,4-dichlorophenyl group and the butan-1-amine chain of the titular compound fit this general pharmacophore, suggesting it is a plausible candidate for DAT interaction.

| Compound | Target | Inhibitory Potency (pIC50) | Assay Type | Reference |

|---|---|---|---|---|

| GBR12909 | Dopamine Transporter (DAT) | 6.2 | TRACT Assay (U2OS-DAT cells) | nih.gov |

| GBR12909 | Dopamine Transporter (DAT) | 6.6 | TRACT Assay (JumpIn-DAT cells) | nih.gov |

| Cocaine | Dopamine Transporter (DAT) | 6.3 | TRACT Assay (JumpIn-DAT cells) | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to understand how the chemical structure of a compound influences its biological activity. wikipedia.orgnih.gov SAR explores the qualitative relationship between molecular features and activity, while QSAR aims to create mathematical models that quantitatively predict activity based on physicochemical or structural descriptors. wikipedia.orgresearchgate.netnih.gov

For compounds related to this compound, SAR studies have been crucial in optimizing affinity and selectivity for targets like the dopamine D3 receptor and the dopamine transporter. nih.govnih.gov Key structural elements that are typically varied include:

The Aromatic Ring: The substitution pattern on the phenyl ring is critical. For dopamine receptor ligands, moving from a 2,3-dichlorophenyl substitution to other patterns can drastically alter D3/D2 selectivity. nih.gov

The Linker: The length and rigidity of the alkyl chain connecting the aromatic ring to the amine are important. In N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides, the four-carbon (butyl) chain was found to be optimal for high D3 affinity. nih.gov Introducing unsaturation (butenyl or butynyl linkers) has also been explored to alter conformation and lipophilicity. nih.gov

The Amine Group: The nature of the terminal nitrogen-containing group influences both affinity and selectivity. For DAT inhibitors, this group is often part of a tropane (B1204802) or piperazine (B1678402) ring system. nih.gov For the simpler this compound, this is a primary amine.

QSAR models often use descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters to build a predictive model of biological activity. nih.gov Such models can guide the synthesis of new analogs with potentially improved potency or selectivity. nih.gov

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This analysis provides valuable insights into the specific amino acid residues and types of interactions that stabilize the ligand-receptor complex. nih.gov

For dopamine D2 and D3 receptors, docking studies reveal a conserved binding pocket where key interactions occur. mdpi.comnih.gov The protonated amine of a ligand like this compound is expected to form a crucial salt bridge with a highly conserved aspartic acid residue (Asp3.32) in transmembrane domain 3 (TM3). mdpi.com The dichlorophenyl ring would likely be positioned in a hydrophobic subpocket, interacting with aromatic and aliphatic residues. Specifically, interactions with an "aromatic microdomain" involving residues like tryptophan (Trp), phenylalanine (Phe), and histidine (His) in TM6 are common for dopamine receptor ligands. nih.gov The chlorine atoms on the phenyl ring may also participate in halogen bonding with suitable acceptor atoms in the protein backbone or side chains, further enhancing binding affinity.

In the case of the dopamine transporter (DAT), docking simulations show that ligands bind in a central site accessible from the extracellular space. nih.govfrontiersin.org The binding of dopamine itself involves interactions with residues in TM1, TM3, TM6, and TM8. nih.gov For an inhibitor like this compound, the butan-1-amine portion would likely occupy a similar space as dopamine's ethylamine (B1201723), with the primary amine interacting with the same key aspartate residue (Asp79) as the substrate. nih.gov The 2,4-dichlorophenyl group would extend into a more hydrophobic region of the binding site, potentially interacting with residues such as Phe320, to stabilize the inhibitor-bound, outward-facing conformation of the transporter. nih.gov

Broader In Vitro Biological Activities of Dichlorophenyl Amine Derivatives

Antimicrobial Properties (In Vitro)Several studies have explored the in vitro antimicrobial properties of various dichlorophenyl amine derivatives. The incorporation of a dichloroacetyl group into different amines has been shown to yield derivatives with activity against a range of microorganisms, including E. histolytica, Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, Trichomonas vaginalis, and Mycobacterium tuberculosis.nih.govFor instance, N-(benzothiazol-2-ylmethyl)dichloro-N-2-hydroxyethylacetamide demonstrated activity comparable to chlorophenoxamide.nih.govOther research has focused on synthesizing novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their thiazolidin-4-one derivatives.researchgate.netIn vitro antibacterial screening of these compounds revealed that some exhibit promising activity against B. subtilis, E. coli, and S. aureus.researchgate.netSimilarly, certain derivatives showed notable antifungal activity against A. flavus and A. niger.researchgate.netThe introduction of a dichloroacetyl group has been noted as essential for high amoebicidal activity in some chlorophenoxamide analogues.nih.gov

Table 1: In Vitro Antimicrobial Activity of Dichlorophenyl Amine Derivatives

| Compound/Derivative Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Dichloroacetylated amines | E. histolytica, Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, Trichomonas vaginalis, M. tuberculosis | Varied activity, with some compounds showing significant inhibition. | nih.gov |

| N-(benzothiazol-2-ylmethyl)dichloro-N-2-hydroxyethylacetamide | Not specified | Activity comparable to chlorophenoxamide. | nih.gov |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines | B. subtilis, E. coli, S. aureus | Promising antibacterial activity. | researchgate.net |